2,2,5,5-Tetramethylcyclopentanone
Overview
Description
2,2,5,5-Tetramethylcyclopentanone is an organic compound with the molecular formula C9H16O. It is a derivative of cyclopentanone, where four methyl groups are substituted at the 2 and 5 positions of the cyclopentane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,5,5-Tetramethylcyclopentanone can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with methylating agents in the presence of a strong base. The reaction typically proceeds as follows:
Starting Material: Cyclopentanone
Methylating Agent: Methyl iodide or dimethyl sulfate
Base: Sodium hydride or potassium tert-butoxide
Solvent: Anhydrous ether or tetrahydrofuran
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) at low temperatures (0-5°C) to prevent side reactions.
The reaction yields this compound after purification through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Ammonia or hydrazine in ethanol at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Imines or hydrazones.
Scientific Research Applications
2,2,5,5-Tetramethylcyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylcyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl group can form hydrogen bonds or covalent interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, its hydrophobic methyl groups may facilitate interactions with lipid membranes or hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound without methyl substitutions.
2,2-Dimethylcyclopentanone: A derivative with two methyl groups at the 2 position.
2,5-Dimethylcyclopentanone: A derivative with two methyl groups at the 2 and 5 positions.
Uniqueness
2,2,5,5-Tetramethylcyclopentanone is unique due to its four methyl groups, which provide steric hindrance and influence its reactivity and physical properties. This makes it distinct from other cyclopentanone derivatives and useful in specific chemical reactions and applications .
Properties
IUPAC Name |
2,2,5,5-tetramethylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7(8)10/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYUQRQZHXARGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196506 | |
Record name | 2,2,5,5,-Tetramethylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4541-35-9 | |
Record name | 2,2,5,5,-Tetramethylcyclopentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004541359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,5,5,-Tetramethylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,5,5-tetramethylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,2,5,5-Tetramethylcyclopentanone be synthesized from other readily available compounds?
A1: Yes, this compound (7) can be synthesized from this compound (3) in a four-step process. The crucial step involves a gas-phase rearrangement of 2,2,5,5-tetramethylcyclopentyl isocyanide (5) into 2,2,5,5-tetramethylcyclopentanecarbonitrile (6), which is then hydrolyzed to yield the final product [].
Q2: How does the structure of a ketone influence its reactivity in base-catalyzed hydrogenation?
A3: Research suggests that aromatic ketones exhibit higher reactivity compared to purely aliphatic ketones in base-catalyzed hydrogenation reactions []. Additionally, steric factors can play a significant role. For instance, the reactivity difference between this compound and pivalophenone highlights how steric effects can influence reaction outcomes [].
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